N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide
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Overview
Description
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a bromine atom, a chlorobenzoyl group, and an ethoxybenzofuran moiety. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Bromine Atom: The bromine atom can be introduced through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the Chlorobenzoyl Group: The chlorobenzoyl group can be attached via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the corresponding amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-chloroacetamide: Shares a similar core structure but differs in the presence of a chloroacetamide group instead of the ethoxybenzofuran moiety.
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-ethoxybenzamide: Similar structure but with an ethoxybenzamide group instead of the ethoxybenzofuran moiety.
Properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrClNO4/c1-2-30-20-9-5-6-14-12-21(31-23(14)20)24(29)27-19-11-10-15(25)13-17(19)22(28)16-7-3-4-8-18(16)26/h3-13H,2H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKXXEDKVADSOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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